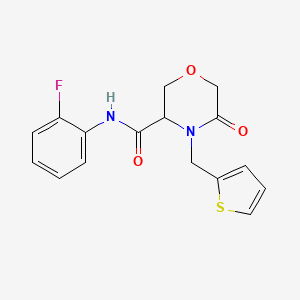

N-(2-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c17-12-5-1-2-6-13(12)18-16(21)14-9-22-10-15(20)19(14)8-11-4-3-7-23-11/h1-7,14H,8-10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBKSLKBOPWJGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or through cyclization reactions involving diols and amines.

Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorine atom is introduced to the phenyl ring.

Attachment of the Thiophen-2-ylmethyl Group: This can be done through various coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives.

Formation of the Carboxamide Group: This is typically achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and other advanced manufacturing technologies.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of sulfoxides or sulfones if the thiophene ring is oxidized.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving morpholine derivatives.

Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The molecular targets might include proteins involved in signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide (BI82294)

- Structural Difference : The phenyl ring substituent is 2-chloro-5-(trifluoromethyl) instead of 2-fluoro.

- Steric hindrance: The bulkier -CF₃ group may reduce binding pocket accessibility compared to the smaller fluorine atom. Lipophilicity: Increased logP due to -CF₃ could enhance membrane permeability but may affect solubility .

b) N-(2-carbamoylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

- Structural Difference : The 2-fluorophenyl group is replaced with a 2-carbamoylphenyl (-CONH₂).

- Polarity: Increased polarity may limit bioavailability compared to the fluorinated analog .

Heterocyclic Core Modifications

a) Rivaroxaban Derivatives

- Structural Difference: Rivaroxaban analogs (e.g., (S)-5-chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide) replace the morpholine-3-carboxamide with an oxazolidinone ring.

- Impact: Target selectivity: The oxazolidinone moiety in rivaroxaban derivatives enhances factor Xa inhibition, suggesting that morpholine-3-carboxamide derivatives may exhibit divergent biological targets.

b) 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

- Structural Difference: A thiazolidinone ring replaces the morpholine core.

- Impact: Electrophilicity: The thiazolidinone’s carbonyl group may engage in covalent interactions absent in morpholine derivatives. Bioactivity: Thiazolidinones are associated with antidiabetic and antimicrobial activities, diverging from morpholine-based compounds’ applications .

Fluorinated Analogs in Pharmacology

a) Ortho-fluorofentanyl Derivatives

- Structural Difference : Opioid analogs like N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide share the 2-fluorophenyl group but lack the morpholine-thiophene scaffold.

- Impact :

- Pharmacokinetics : Fluorination in both compounds enhances lipid solubility, but the morpholine-thiophene structure likely directs the target compound away from opioid receptors.

- Metabolic stability : Fluorine reduces cytochrome P450-mediated metabolism, a feature shared across fluorinated pharmaceuticals .

Biological Activity

N-(2-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Research indicates that compounds similar to N-(2-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide often exhibit their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many morpholine derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Some studies have shown that these compounds can induce cell cycle arrest at specific phases, particularly G0/G1.

Antitumor Activity

The compound has been tested against several cancer cell lines, demonstrating promising antitumor activity. The following table summarizes the IC50 values observed in various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis |

| U-937 (Monocytic Leukemia) | 1.5 | Inhibits proliferation |

| SK-MEL-2 (Melanoma) | 0.85 | Cell cycle arrest at G0/G1 |

| PANC-1 (Pancreatic Cancer) | 1.2 | Induces apoptosis |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Study 1: Apoptotic Induction in MCF-7 Cells

A study investigated the effects of N-(2-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide on MCF-7 breast cancer cells. Flow cytometry analysis revealed that treatment with the compound resulted in significant apoptosis, indicated by increased levels of cleaved caspase-3 and p53 expression.

Study 2: Selectivity Against Cancer Cell Lines

Another research effort focused on the selectivity of this compound against various cancer cell lines compared to normal cells. The findings suggested that the compound exhibited lower toxicity towards normal cells while maintaining high efficacy against cancerous cells, highlighting its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of N-(2-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can be influenced by modifications to its structure:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target enzymes.

- Thiophenyl Group : This moiety contributes to increased interactions with cellular targets, enhancing antitumor activity.

- Morpholine Ring : Modifications to the morpholine structure can lead to variations in biological activity, suggesting a need for further exploration.

Q & A

Advanced Question

- LC-MS Stability Assays : Monitor degradation products (e.g., morpholine ring hydrolysis) in simulated gastric fluid (pH 2.0, 37°C) over 24h .

- NMR Relaxometry : and relaxation times assess aggregation in PBS (1–10 mM) .

- DSC/TGA : Thermal decomposition profiles (onset ~200°C) correlate with solid-state stability .

Key Finding : Fluorophenyl groups enhance stability (t >48h at pH 7.4) compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.